molecular formula C9H9NS B1295351 3-Methylbenzyl isothiocyanate CAS No. 3696-66-0

3-Methylbenzyl isothiocyanate

Cat. No. B1295351
CAS RN: 3696-66-0
M. Wt: 163.24 g/mol
InChI Key: NUXFAFWRXGFTQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Methylbenzyl isothiocyanate involves various chemical reactions. For instance, the synthesis of 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas was achieved by reacting 2-methylbenzoyl isothiocyanate, 3-methylbenzoyl isothiocyanate, and 4-methylbenzoyl isothiocyanate with 4-aminotrifluorotoluene in dry tetrahydrofuran . Similarly, the synthesis of 1-(4-methylbenzoyl)-3-(4-aminosulfonyl phenyl)thiourea was carried out by reacting 4-methylbenzoyl chloride with potassium thiocyanate in acetone to afford 4-methylbenzoyl isothiocyanate in situ, followed by treatment with sulfanilamide . These methods demonstrate the versatility of isothiocyanates in synthesizing various thiourea derivatives.

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using techniques such as FT-IR, Raman, multinuclear NMR, mass spectrometry, and X-ray single crystal diffraction. For example, the structural and conformational properties of certain thioureas were determined by X-ray single crystal diffraction, revealing different hydrogen bonds that significantly impact the FT-IR spectrum . The crystal structure of 3-methylbenzylammonium nitrate was determined to be monoclinic with space group Cc, and its structure was refined down to R = 0.057 and wR = 0.140 .

Chemical Reactions Analysis

The reactivity of isothiocyanate derivatives allows for the formation of various chemical bonds and structures. The reactions of 1-Amino-5-(4-methylbenzoyl)-4-(4-methylphenyl) pyrimidine-2(1H)-thione with various isothiocyanates yielded new N,N'-disubstituted thioureas, demonstrating the nucleophilic addition of aminopyrimidine derivatives to isothiocyanates . These reactions typically occur at elevated temperatures without solvent and result in moderate yields due to the chemical behavior of the pyrimidine-2-thione towards the isothiocyanates.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively studied. For instance, the vibrational spectral characteristics of the thioureas were investigated by FT-IR and Raman, along with quantum chemical calculations . The thermal analysis of 3-methylbenzylammonium nitrate indicated its melting at 395 K followed by rapid decomposition around 495 K . The electronic calculations, including HOMO and LUMO energy levels, and thermodynamic properties such as heat capacity, entropy, and enthalpy, were calculated using density functional theory (DFT) . These studies provide insights into the stability and reactivity of the compounds.

Scientific Research Applications

Isolation and Purification from Plant Sources

3-Methylbenzyl isothiocyanate is a hydrolysis product of glucosinolates, a class of organic anions found in plants. Research has focused on methods to isolate and purify this compound from various plant sources due to its potential use in organic synthesis and its biological activities. This process involves solvent extraction from defatted seedmeals of plants in the Brassicaceae and Limnanthaceae families, with adjustments in reaction pHs and solvent partitioning (Vaughn & Berhow, 2004).

Ligand-Based Metal Complexes

In another study, 3-Methylbenzyl isothiocyanate derivatives were used to synthesize transition metal complexes, which showed potential cytotoxicity against cancer cell lines and DNA-binding ability, indicating potential applications in cancer research (Yusof et al., 2022).

Role in Cruciferous Vegetables and Human Health

3-Methylbenzyl isothiocyanate, along with other isothiocyanates from cruciferous vegetables, has been studied for its disease preventive and therapeutic effects. Clinical trials have explored their use against various diseases, suggesting an opportunity to incorporate them into larger human disease mitigation efforts. This highlights the potential of using 3-Methylbenzyl isothiocyanate in nutritional policies and public health strategies (Palliyaguru et al., 2018).

Chemical Synthesis and Characterization

Research has been conducted on the synthesis and structural characterization of various derivatives of 3-Methylbenzyl isothiocyanate. These studies involve quantum chemical calculations and X-ray crystallography, providing insight into their molecular structures and potential applications in chemical synthesis (Qiao et al., 2017).

Electrosynthesis of Organic Compounds

3-Methylbenzyl isothiocyanate has been utilized in the electrosynthesis of organic compounds, demonstrating its utility in the field of organic chemistry. This involves the electrolysis of benzylthiocyanate derivatives to produce specific organic products (Batanero et al., 2002).

Safety And Hazards

Isothiocyanates, including 3-Methylbenzyl isothiocyanate, should be handled with care. They are classified as flammable liquids and can cause respiratory irritation if inhaled . Contact with skin and eyes should be avoided, and protective equipment should be worn when handling these substances .

properties

IUPAC Name

1-(isothiocyanatomethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-8-3-2-4-9(5-8)6-10-7-11/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXFAFWRXGFTQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190457
Record name 3-Methylbenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylbenzyl isothiocyanate

CAS RN

3696-66-0
Record name 3-Methylbenzyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003696660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylbenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Muthusamy, VT Ramakrishnan - Organic Preparations and …, 1989 - Taylor & Francis
The reaction of alkyl halides with potassium thiocyanate invariably results in the formation of alkyl thiocyanates. 12 Benzyl halides u) on treatment with KSCN have been reported to give …
Number of citations: 5 www.tandfonline.com

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